
URIDINE 5/'-TRIPHOSPHATE TRIS SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5'-triphosphate tris salt (UTP) is a nucleoside triphosphate that plays a crucial role in various cellular processes. It is an essential building block of RNA and DNA, and it is involved in energy transfer within cells. UTP is widely used in scientific research due to its unique properties and functions.
Applications De Recherche Scientifique
Biosynthèse enzymatique de l'ARN
L'UTP est utilisé comme précurseur riche en énergie dans la biosynthèse enzymatique de l'ARN {svg_1}. Il joue un rôle crucial dans la synthèse de l'ARN pendant le processus de transcription, où il s'apparie à l'adénine.
Vasodilatation
L'UTP agit comme un puissant vasodilatateur {svg_2}. Il a été utilisé pour étudier ses effets vasodilatateurs sur les cellules musculaires squelettiques des patients diabétiques {svg_3} {svg_4}. Cela le rend précieux dans la recherche liée à la santé cardiovasculaire et aux maladies.
Réponses contractiles
L'UTP induit des réponses contractiles dans certains tissus {svg_5}. Cette propriété peut être utile pour étudier la contraction musculaire et les processus physiologiques associés.
Activation des récepteurs P2Y
Le sel de tri-sodium de l'uridine-5'-triphosphate est un activateur des récepteurs P2Y {svg_6}. Les récepteurs P2Y sont une famille de récepteurs couplés aux protéines G purinergiques, activés par des nucléotides tels que l'ATP, l'ADP, l'UTP et l'UDP.
Fonctions de transport ionique
L'UTP a été utilisé comme agoniste purinergique pour étudier les fonctions de transport ionique des récepteurs P2Y2 sur les membranes basolatérales de rats {svg_7} {svg_8}. Cela peut être particulièrement utile dans la recherche liée à la signalisation cellulaire et l'homéostasie.
Études de concentration intracellulaire de calcium
L'UTP a été utilisé pour étudier les concentrations de Ca2+ intracellulaire {svg_9}. Il peut déclencher la libération d'ions calcium à partir de réservoirs intracellulaires, ce qui est un processus clé dans diverses fonctions cellulaires.
Donneur de phosphate pour les dosages de kinase in vitro
L'UTP peut également agir comme un donneur de phosphate pour les dosages de kinase in vitro {svg_10}. Les dosages de kinase sont des outils importants pour comprendre l'activité des kinases et les voies de signalisation qu'elles contrôlent.
Mécanisme D'action
Target of Action
Uridine 5’-Triphosphate Tris Salt (UTP) primarily targets the Purinergic P2Y2 receptor . This receptor is a part of the P2Y receptor family, which is a group of G-protein coupled receptors activated by extracellular nucleotides. The P2Y2 receptor plays a significant role in various physiological processes, including the regulation of immune responses and inflammation .
Mode of Action
UTP acts as an agonist to the P2Y2 receptor . Upon binding, it mediates the activation of smooth muscle cells (SMCs), leading to their mitogenic activation . Additionally, UTP modulates the expression of osteopontin, a protein involved in cell adhesion and migration, in SMCs .
Biochemical Pathways
The activation of the P2Y2 receptor by UTP triggers a cascade of intracellular events. It leads to an increase in intracellular calcium concentration , which can further activate various downstream signaling pathways. UTP also serves as a phosphate donor for in vitro kinase assays .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability when administered intravenously or through other parenteral routes.
Result of Action
The activation of P2Y2 receptors by UTP and the subsequent cellular responses can lead to various physiological effects. For instance, it can induce contractile responses in certain tissues . UTP’s role as a potent vasodilator also suggests its potential in regulating blood flow and pressure.
Analyse Biochimique
Biochemical Properties
Uridine 5’-Triphosphate Tris Salt is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a phosphate donor for in vitro kinase assays using deoxycytidine kinase (DCK) or whole cell lysates .
Cellular Effects
Uridine 5’-Triphosphate Tris Salt has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Uridine 5’-Triphosphate Tris Salt is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Uridine 5’-Triphosphate Tris Salt change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Uridine 5’-Triphosphate Tris Salt vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Uridine 5’-Triphosphate Tris Salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Uridine 5’-Triphosphate Tris Salt is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Uridine 5’-Triphosphate Tris Salt and any effects on its activity or function are important aspects of its biochemical profile. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for URIDINE 5/-TRIPHOSPHATE TRIS SALT involves the conversion of uridine to uridine 5/-monophosphate, followed by phosphorylation to uridine 5/-diphosphate and then to uridine 5/-triphosphate. The final product is obtained by reacting uridine 5/-triphosphate with tris(hydroxymethyl)aminomethane.", "Starting Materials": [ "Uridine", "Phosphoric acid", "Tris(hydroxymethyl)aminomethane", "Sodium hydroxide", "Sodium pyrophosphate", "Magnesium chloride", "Adenosine triphosphate" ], "Reaction": [ "Uridine is reacted with phosphoric acid to form uridine 5/-monophosphate.", "Uridine 5/-monophosphate is then phosphorylated using sodium pyrophosphate and magnesium chloride to form uridine 5/-diphosphate.", "Uridine 5/-diphosphate is further phosphorylated using adenosine triphosphate and sodium hydroxide to form uridine 5/-triphosphate.", "Finally, uridine 5/-triphosphate is reacted with tris(hydroxymethyl)aminomethane to form URIDINE 5/-TRIPHOSPHATE TRIS SALT." ] } | |
Numéro CAS |
108321-53-5 |
Formule moléculaire |
C13H26N3O18P3 |
Poids moléculaire |
605.28 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.C4H11NO3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;5-4(1-6,2-7)3-8/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);6-8H,1-3,5H2/t4-,6-,7-,8-;/m1./s1 |
Clé InChI |
NHMNWWVJZZPKSL-IAIGYFSYSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.C(C(CO)(CO)N)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.C(C(CO)(CO)N)O |
Description physique |
Solid |
Origine du produit |
United States |
Q & A
Q1: The research paper mentions that UTP is used as a chemical stimulus to induce intracellular Ca2+ fluxes in CHO cells. How does UTP interact with cells to cause this effect, and why is this relevant to the study?
A: UTP exerts its effects by binding to and activating P2Y receptors, a family of G protein-coupled receptors found on the surface of many cell types, including CHO cells []. Activation of these receptors initiates a signaling cascade that ultimately leads to the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum. This increase in intracellular Ca2+ levels is a crucial signaling event involved in various cellular processes, including muscle contraction, neurotransmission, and gene expression.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



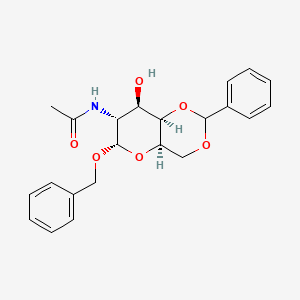
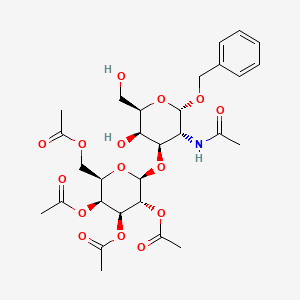
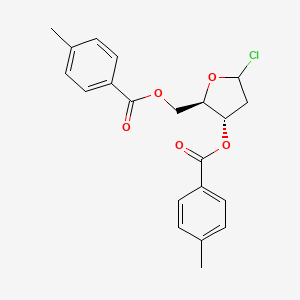
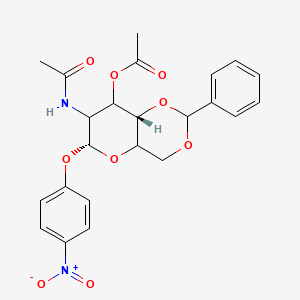


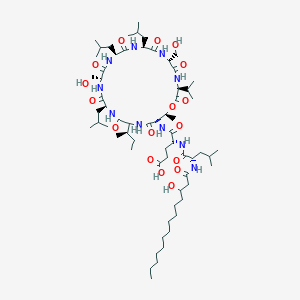
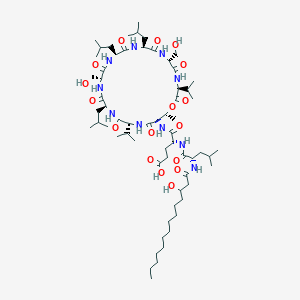
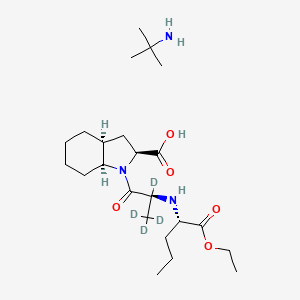



![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)
